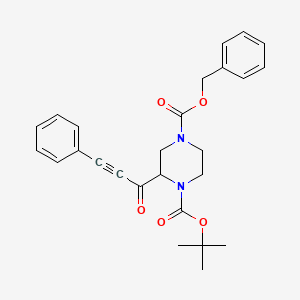
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine typically involves the reaction of cyclopropylamine with 3-methoxyphenylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved in its action are complex and are the subject of ongoing research to fully elucidate its effects.
Comparison with Similar Compounds
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Known for its stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its psychoactive effects.
Properties
IUPAC Name |
1-cyclopropyl-3-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-13-4-2-3-11(9-13)14-10-16(8-7-15-14)12-5-6-12/h2-4,9,12,14-15H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLJWKRNDCGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CCN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)



![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)

![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine](/img/structure/B1468232.png)
![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)
![1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone](/img/structure/B1468236.png)
![1,1-Bis(4-fluorobenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468237.png)
![tert-Butyl 4-(3-chlorophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468238.png)
![[6-(3-Fluorophenyl)-3-pyridinyl]-N-{[6-(3-fluorophenyl)-3-pyridinyl]methyl}methanamine](/img/structure/B1468241.png)


